Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Overview
Description
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a pyrazole ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate diketone.
Esterification: The final step involves the esterification of the chromenone-pyrazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures.
Scientific Research Applications
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound shares a similar ester group but has a different core structure, leading to different chemical and biological properties.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester group and a heterocyclic core but differs in the specific heterocycle and substituents.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar phenyl group but differs in the overall structure and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
IUPAC Name |
ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-3-28-21(26)14-29-17-9-10-19-20(11-17)30-15(2)23(22(19)27)31-18-12-24-25(13-18)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHLEKQGYUTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CN(N=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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